molecular formula C12H13NO2 B3022845 methyl 4,7-dimethyl-1H-indole-2-carboxylate CAS No. 187607-75-6

methyl 4,7-dimethyl-1H-indole-2-carboxylate

Cat. No.: B3022845
CAS No.: 187607-75-6
M. Wt: 203.24 g/mol
InChI Key: YZQUXXYSYNUUGT-UHFFFAOYSA-N
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Description

Methyl 4,7-dimethyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core structure with methyl groups at positions 4 and 7, and a carboxylate ester group at position 2. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Safety and Hazards

The safety and hazards associated with a specific indole derivative would depend on its specific properties. Some indole derivatives may pose hazards if ingested or come into contact with skin .

Future Directions

Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research may focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,7-dimethyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include 4,7-dimethylphenylhydrazine and an appropriate ester precursor .

Industrial Production Methods: Industrial production of indole derivatives often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used include toluene, ethanol, and dimethylformamide, with catalysts such as p-toluenesulfonic acid .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products Formed:

Scientific Research Applications

Methyl 4,7-dimethyl-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 1H-indole-2-carboxylate
  • Methyl 4-methyl-1H-indole-2-carboxylate
  • Methyl 7-methyl-1H-indole-2-carboxylate

Comparison: Methyl 4,7-dimethyl-1H-indole-2-carboxylate is unique due to the presence of two methyl groups at positions 4 and 7, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles .

Properties

IUPAC Name

methyl 4,7-dimethyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-5-8(2)11-9(7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQUXXYSYNUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405801
Record name methyl 4,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187607-75-6
Record name methyl 4,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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